Class‑Defining Anti‑Helicobacter pylori Potency and Gram‑Selectivity of the 2‑Oxo‑2H‑Chromene‑3‑Carboxamide Scaffold
The 2‑oxo‑2H‑chromene‑3‑carboxamide scaffold, which defines the target compound, exhibits potent and selective growth inhibition of Helicobacter pylori at MIC values spanning 0.0039–16 µg mL⁻¹, including activity against metronidazole‑resistant clinical isolates [1]. In the same study, all tested 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives were inactive against the full panel of Gram‑positive bacteria (e.g., Staphylococcus aureus), Gram‑negative bacteria (e.g., Escherichia coli), and pathogenic fungi evaluated. By contrast, the 4‑oxo‑4H‑chromene‑2‑carboxamide scaffold—the closest regioisomeric family—has not been reported to exhibit selective anti‑H. pylori activity [2]. This sharp selectivity profile distinguishes the 2‑oxo‑2H‑chromene‑3‑carboxamide core from broad‑spectrum antibacterial chromene derivatives.
| Evidence Dimension | Anti‑H. pylori MIC and Gram‑selectivity |
|---|---|
| Target Compound Data | MIC range: 0.0039–16 µg mL⁻¹ against H. pylori (including metronidazole‑resistant strains); no activity against Gram‑positive bacteria, Gram‑negative bacteria, or fungi |
| Comparator Or Baseline | 4‑Oxo‑4H‑chromene‑2‑carboxamide derivatives: no published reports of selective anti‑H. pylori activity; typically profiled for MAO‑B inhibition or anticancer activity |
| Quantified Difference | Selective anti‑H. pylori window ≥ 3–4 orders of magnitude vs. other bacterial species (class‑level data); absence of comparable selectivity in 4‑oxo regioisomers |
| Conditions | Broth microdilution susceptibility testing against H. pylori reference strains and clinical isolates; parallel screening against a panel of Gram‑positive, Gram‑negative, and fungal species (Chimenti et al., 2007) |
Why This Matters
For anti‑infective drug discovery programs targeting H. pylori, the 2‑oxo‑2H‑chromene‑3‑carboxamide scaffold provides a validated entry point with demonstrated pathogen selectivity, reducing the risk of broad‑spectrum collateral damage seen with other antibacterial chemotypes.
- [1] Chimenti, F.; Bizzarri, B.; Bolasco, A.; Secci, D.; Chimenti, P.; Carradori, S.; Granese, A.; Rivanera, D.; Lilli, D.; Zicari, A.; Scaltrito, M. M.; Sisto, F. A Novel Class of Selective Anti-Helicobacter pylori Agents: 2-Oxo-2H-chromene-3-carboxamide Derivatives. Bioorg. Med. Chem. Lett. 2007, 17 (11), 3065‑3071. View Source
- [2] Gaspar, A.; Silva, T.; Yáñez, M.; Viña, D.; Orallo, F.; Ortuso, F.; Uriarte, E.; Alcaro, S.; Borges, F. Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors. J. Med. Chem. 2011, 54 (14), 5165–5174. (Illustrates the distinct target profile of the 4‑oxo‑4H‑chromene scaffold.) View Source
